molecular formula C26H25O3P B14358519 3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one CAS No. 93796-39-5

3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one

Cat. No.: B14358519
CAS No.: 93796-39-5
M. Wt: 416.4 g/mol
InChI Key: XRKVOBVXRKUBDN-UHFFFAOYSA-N
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Description

3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one is a complex organic compound known for its unique structural features and versatile applications in various fields of science. This compound is characterized by the presence of a triphenylphosphanylidene group and a spirocyclic dioxaspirodecane moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one typically involves multicomponent reactions. One efficient method includes the reaction of 2-chloroquinoline-3-carbaldehyde with 1-phenyl-2-(1,1,1-triphenyl-lambda~5~-phosphanylidene)ethan-1-one (Wittig reagent) and active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. This reaction proceeds through Michael addition and intramolecular cyclization, yielding the desired product with excellent yields (65-98%) and without the need for a metal catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions, optimized for large-scale synthesis. The absence of a metal catalyst and the straightforward workup procedure make this method suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphanylidene group.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.

Scientific Research Applications

3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one involves its interaction with molecular targets through its phosphanylidene group. This group can participate in various chemical reactions, including nucleophilic attack and coordination with metal ions. The spirocyclic structure also contributes to its unique reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one stands out due to its unique combination of a triphenylphosphanylidene group and a spirocyclic dioxaspirodecane moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

CAS No.

93796-39-5

Molecular Formula

C26H25O3P

Molecular Weight

416.4 g/mol

IUPAC Name

3-(triphenyl-λ5-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one

InChI

InChI=1S/C26H25O3P/c27-24-25(29-26(28-24)19-11-4-12-20-26)30(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-3,5-10,13-18H,4,11-12,19-20H2

InChI Key

XRKVOBVXRKUBDN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)OC(=O)C(=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O2

Origin of Product

United States

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